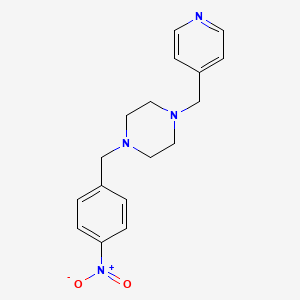

![molecular formula C13H18Cl2N2O2 B10877821 1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea CAS No. 5520-55-8](/img/structure/B10877821.png)

1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dichlofluanid , is a chemical compound with the following structural formula:

C13H14Cl2N2O2

Dichlofluanid is a white crystalline solid that has been used primarily as a fungicide in various applications. Let’s explore its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Vorbereitungsmethoden

Synthetic Routes: Dichlofluanid can be synthesized through the following steps:

Urea Derivatization: Start with urea (carbamide) and react it with 3,4-dichloroaniline to form the urea derivative.

Alkylation: Alkylate the urea derivative using 2-chloro-1-methylethanol (propan-2-ol) to introduce the propyl group.

Chlorination: Finally, chlorinate the resulting compound to obtain 1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea.

Industrial Production: Dichlofluanid is industrially produced using the above synthetic routes. The process is efficient and yields a high-quality product suitable for agricultural and industrial use.

Analyse Chemischer Reaktionen

Dichlofluanid undergoes several chemical reactions:

Hydrolysis: It can be hydrolyzed under alkaline conditions to yield 3,4-dichloroaniline and propan-2-ol.

Oxidation: Dichlofluanid is susceptible to oxidation, leading to the formation of various oxidation products.

Substitution: The chlorine atoms on the phenyl ring can be substituted by other functional groups.

Common reagents and conditions used in these reactions vary depending on the specific transformation.

Wissenschaftliche Forschungsanwendungen

Dichlofluanid finds applications in various fields:

Agriculture: As a broad-spectrum fungicide, it protects crops from fungal diseases.

Wood Preservation: Dichlofluanid is used to treat wood against decay fungi.

Industrial Coatings: It is incorporated into coatings and paints to prevent fungal growth.

Biological Research: Researchers study its effects on fungi and explore potential antifungal mechanisms.

Wirkmechanismus

Dichlofluanid inhibits fungal respiration by interfering with mitochondrial electron transport. It disrupts energy production, leading to fungal cell death. The compound’s molecular targets include cytochrome c oxidase and other respiratory enzymes.

Vergleich Mit ähnlichen Verbindungen

Dichlofluanid stands out due to its dual activity as a fungicide and wood preservative. Similar compounds include other urea derivatives and phenylureas, but few combine both applications effectively.

Eigenschaften

CAS-Nummer |

5520-55-8 |

|---|---|

Molekularformel |

C13H18Cl2N2O2 |

Molekulargewicht |

305.20 g/mol |

IUPAC-Name |

1-(3,4-dichlorophenyl)-3-(3-propan-2-yloxypropyl)urea |

InChI |

InChI=1S/C13H18Cl2N2O2/c1-9(2)19-7-3-6-16-13(18)17-10-4-5-11(14)12(15)8-10/h4-5,8-9H,3,6-7H2,1-2H3,(H2,16,17,18) |

InChI-Schlüssel |

FMGHJOBZKUXAAK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

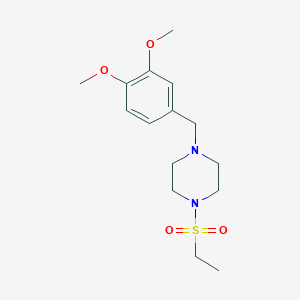

![N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10877763.png)

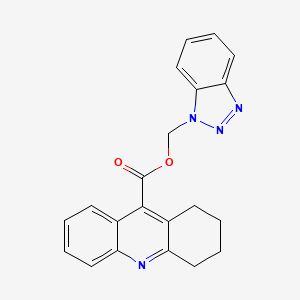

![2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)

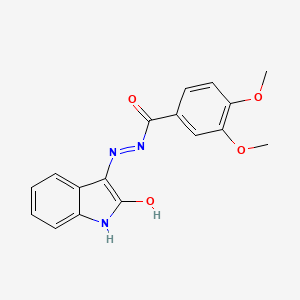

![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)

![4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)

![2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)

![2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide](/img/structure/B10877790.png)

![4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877791.png)

![Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B10877795.png)

![N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10877808.png)